molecular formula C16H20N6 B12739677 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- CAS No. 137731-17-0

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)-

Cat. No.: B12739677
CAS No.: 137731-17-0
M. Wt: 296.37 g/mol
InChI Key: ZCFCNSSAQXUJHC-UHFFFAOYSA-N
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Description

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- is a heterocyclic compound that belongs to the class of triazolobenzodiazepines. This compound is characterized by a fused tricyclic structure that includes a triazole ring and a benzodiazepine ring. It has been the subject of extensive research due to its potential pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties .

Preparation Methods

The synthesis of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- typically involves the thermal cyclization of N’-substituted hydrazides. One common method includes the reaction of 1-acetyl-2-methyl-4-(methylsulfanyl)-2,3-dihydro-1H-1,5-benzodiazepine with benzo-hydrazide in anhydrous ethanol at room temperature. This reaction yields N’-substituted benzohydrazide, which is then cyclized by refluxing in anhydrous ethanol to form the desired triazolobenzodiazepine . Industrial production methods may involve similar synthetic routes but optimized for higher yields and scalability.

Chemical Reactions Analysis

4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to its anxiolytic, anticonvulsant, and sedative properties. The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of neurotransmitter release .

Comparison with Similar Compounds

Similar compounds to 4H-(1,2,4)Triazolo(4,3-a)(1,5)benzodiazepine, 1-methyl-5-(4-methyl-1-piperazinyl)- include other triazolobenzodiazepines such as alprazolam and diazepam. These compounds share a similar core structure but differ in their substituents, which can affect their pharmacological properties. For example, alprazolam and diazepam are well-known anxiolytics with slightly different efficacy and side effect profiles .

Properties

CAS No.

137731-17-0

Molecular Formula

C16H20N6

Molecular Weight

296.37 g/mol

IUPAC Name

1-methyl-5-(4-methylpiperazin-1-yl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine

InChI

InChI=1S/C16H20N6/c1-12-18-19-16-11-15(21-9-7-20(2)8-10-21)17-13-5-3-4-6-14(13)22(12)16/h3-6H,7-11H2,1-2H3

InChI Key

ZCFCNSSAQXUJHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N=C(C2)N4CCN(CC4)C

Origin of Product

United States

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